molecular formula C20H18ClN5O B6459512 2-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile CAS No. 2549034-21-9

2-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B6459512
CAS No.: 2549034-21-9
M. Wt: 379.8 g/mol
InChI Key: PAIRUCKNHOZHJE-UHFFFAOYSA-N
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Description

2-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a quinoxaline ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the quinoxaline ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Piperidine Ring: The piperidine ring is synthesized via cyclization reactions involving appropriate amines and aldehydes or ketones.

    Linking the Quinoxaline and Piperidine Rings: The quinoxaline and piperidine rings are linked through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the chlorinated quinoxaline.

    Formation of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic aromatic substitution reaction involving a suitable pyridine derivative and the piperidine-quinoxaline intermediate.

    Final Coupling: The final step involves coupling the pyridine derivative with the piperidine-quinoxaline intermediate under basic conditions, often using reagents like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinoxaline ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorine atom on the quinoxaline ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoxaline derivatives have shown efficacy, such as cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the quinoxaline and pyridine rings.

Mechanism of Action

The mechanism of action of 2-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, while the piperidine and pyridine rings can interact with protein targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile
  • 2-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-5-carbonitrile

Uniqueness

The unique positioning of the carbonitrile group in 2-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile distinguishes it from its analogs. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

2-[[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O/c21-16-1-2-17-18(10-16)24-12-19(25-17)26-7-4-14(5-8-26)13-27-20-9-15(11-22)3-6-23-20/h1-3,6,9-10,12,14H,4-5,7-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIRUCKNHOZHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC(=C2)C#N)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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